molecular formula C6H9BrCl2N2 B1382574 (3-Bromopyridin-4-yl)methanamine dihydrochloride CAS No. 2059942-27-5

(3-Bromopyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1382574
CAS No.: 2059942-27-5
M. Wt: 259.96 g/mol
InChI Key: NMZYXXLUZZJLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or amine derivatives for the amination step. The final product is then converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as crystallization or recrystallization to obtain the pure dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine oxides.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

(3-Bromopyridin-4-yl)methanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)methanamine dihydrochloride
  • (3-Fluoropyridin-4-yl)methanamine dihydrochloride
  • (3-Iodopyridin-4-yl)methanamine dihydrochloride

Uniqueness

(3-Bromopyridin-4-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

(3-Bromopyridin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a pyridine ring and a methanamine group. Its molecular formula is C₆H₈BrCl₂N₂, with a molecular weight of approximately 223.50 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility in water, making it suitable for various applications in organic synthesis and pharmaceutical research.

Structural Characteristics

The presence of the bromine atom and the amine functional group in this compound suggests potential interactions with biological targets. The pyridine ring is a common scaffold in many drugs, and modifications to this structure can lead to compounds with diverse biological activities.

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit antimicrobial and antitumor properties. The unique combination of aromatic and charged groups in this compound positions it as a candidate for further pharmacological studies.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial potential suggestedContains bromine and methanamine groups
4-(Aminomethyl)-3,5-dibromopyridineAntitumor activityContains two bromine atoms
1-(3-Bromopyridin-4-yl)-N-methylmethanaminePotentially similar reactivityMethyl substitution alters reactivity
3-Chloropyridin-4-yl)methanamineAntimicrobial propertiesChlorine instead of bromine

The mechanism of action for this compound may involve interactions with specific enzymes or receptors within biological systems. Similar compounds have been shown to inhibit DNA synthesis and interact with bacterial DNA gyrase and topoisomerase, leading to cell death.

Target Interactions

  • DNA Gyrase Inhibition : This compound may inhibit bacterial DNA gyrase, disrupting the replication process.
  • Topoisomerase Interaction : By affecting topoisomerase activity, it could interfere with DNA unwinding necessary for transcription and replication.

Case Studies

Research involving derivatives of pyridine has indicated promising results in various biological assays:

  • Antimicrobial Studies : Compounds structurally related to this compound have demonstrated significant antimicrobial activity against multi-drug resistant bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 93.7–46.9 μg/mL .
  • Antitumor Activity : Some pyridine derivatives have shown potent antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored for similar applications .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as an intermediate in the synthesis of biologically active compounds. The compound's ability to form coordination complexes with metal ions has also been investigated, indicating its potential utility in catalysis and sensor technologies .

Properties

IUPAC Name

(3-bromopyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZYXXLUZZJLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059942-27-5
Record name (3-bromopyridin-4-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromopyridin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Bromopyridin-4-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Bromopyridin-4-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Bromopyridin-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Bromopyridin-4-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Bromopyridin-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.